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For Researchers, Scientists, and Drug Development Professionals

Introduction
ML347, also known as LDN-193719, is a potent and selective small molecule inhibitor of the

Bone Morphogenetic Protein (BMP) type I receptors ALK1 and ALK2. The BMP signaling

pathway plays a crucial role in embryonic development and cell fate determination. In the

context of neurogenesis, inhibition of the BMP/SMAD signaling cascade is a key step in

promoting the differentiation of pluripotent stem cells (PSCs) into neural lineages. By blocking

BMP signaling, ML347 effectively removes a key barrier to neural induction, enabling the

efficient generation of neural stem cells (NSCs) and their subsequent differentiation into mature

neurons.

These application notes provide detailed protocols and supporting data for the use of ML347 in

directing the neurogenesis of stem cells. The information is intended to guide researchers in

utilizing this compound for applications in developmental biology research, disease modeling,

and drug discovery.

Data Presentation
Table 1: In Vitro Activity of ML347

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15544788?utm_src=pdf-interest
https://www.benchchem.com/product/b15544788?utm_src=pdf-body
https://www.benchchem.com/product/b15544788?utm_src=pdf-body
https://www.benchchem.com/product/b15544788?utm_src=pdf-body
https://www.benchchem.com/product/b15544788?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC50 (nM) Assay Type Reference

ALK2 32 Cell-free assay [1]

ALK1 46 Cell-free assay [1]

BMP-responsive

C2C12BRA cells
15 Cell-based assay [1]

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a

substance in inhibiting a specific biological or biochemical function.

Signaling Pathway
The induction of neurogenesis from pluripotent stem cells by ML347 is primarily achieved

through the inhibition of the canonical BMP/SMAD signaling pathway.
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Caption: ML347 inhibits BMP receptors, promoting neural gene expression.
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Experimental Protocols
This protocol describes the differentiation of human pluripotent stem cells (hPSCs) into neural

stem cells (NSCs) and subsequently into mature neurons using ML347 as a key component of

a dual SMAD inhibition strategy.

Materials and Reagents
Human pluripotent stem cells (hPSCs)

hPSC maintenance medium (e.g., mTeSR1™ or E8™)

Matrigel® or Vitronectin-coated culture plates

DMEM/F12 medium

Neurobasal® Medium

B-27® Supplement

N-2 Supplement

GlutaMAX™ Supplement

Non-essential Amino Acids (NEAA)

2-Mercaptoethanol

Basic fibroblast growth factor (bFGF)

ML347 (LDN-193719)

SB431542 (TGF-β inhibitor)

Y-27632 (ROCK inhibitor)

Accutase® or other gentle cell dissociation reagent

Phosphate-buffered saline (PBS)
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DAPI (4′,6-diamidino-2-phenylindole)

Primary antibodies against neural markers (e.g., PAX6, SOX1, Nestin, β-III Tubulin (Tuj1),

MAP2)

Appropriate secondary antibodies

Protocol 1: Neural Induction of hPSCs to Neural Stem
Cells (NSCs)
This protocol is based on the widely used dual SMAD inhibition method for neural induction.

Day 0: Seeding of hPSCs for Neural Induction

Culture hPSCs on Matrigel®-coated plates in hPSC maintenance medium until they reach

70-80% confluency.

Aspirate the medium and wash the cells once with PBS.

Treat the cells with Accutase® at 37°C for 3-5 minutes, or until the cells detach.

Neutralize the Accutase® with DMEM/F12 medium and gently pipette to create a single-cell

suspension.

Centrifuge the cells at 200 x g for 5 minutes.

Resuspend the cell pellet in hPSC maintenance medium supplemented with 10 µM Y-27632.

Plate the cells onto new Matrigel®-coated plates at a density of 50,000 - 100,000 cells/cm².

Incubate at 37°C in a 5% CO₂ incubator.

Day 1-10: Neural Induction with ML347

On Day 1, aspirate the medium and replace it with Neural Induction Medium (NIM).

NIM Composition:
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DMEM/F12

1x N-2 Supplement

1x B-27 Supplement

1x GlutaMAX™

1x NEAA

100 nM ML347 (LDN-193719)

10 µM SB431542

Change the NIM every day for 10 days.

By Day 10, the cells should have adopted a neural progenitor morphology, forming neural

rosettes.

Protocol 2: Expansion of Neural Stem Cells (NSCs)
Day 11 onwards: NSC Expansion

On Day 11, aspirate the NIM and wash the cells with PBS.

Dissociate the cells into small clumps using Accutase® or by gentle scraping.

Plate the NSC clumps onto new Matrigel®-coated plates in NSC Expansion Medium.

NSC Expansion Medium Composition:

Neurobasal® Medium

1x N-2 Supplement

1x B-27 Supplement

1x GlutaMAX™
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20 ng/mL bFGF

Change the medium every 2-3 days.

Passage the NSCs when they reach 80-90% confluency. At this stage, NSCs can be

cryopreserved for future use.

Protocol 3: Differentiation of NSCs into Mature Neurons
Day 1 of Neuronal Differentiation

Dissociate the expanded NSCs into a single-cell suspension using Accutase®.

Plate the cells onto plates coated with a suitable substrate for neuronal culture (e.g., Poly-L-

ornithine and Laminin) at a density of 25,000 - 50,000 cells/cm² in Neuronal Differentiation

Medium.

Neuronal Differentiation Medium Composition:

Neurobasal® Medium

1x B-27 Supplement

1x GlutaMAX™

(Optional: 20 ng/mL BDNF and 20 ng/mL GDNF to promote neuronal survival and

maturation)

Day 2 onwards: Neuronal Maturation

Change half of the Neuronal Differentiation Medium every 3-4 days.

Monitor the cells for the appearance of neuronal morphology, including the extension of

neurites.

Mature neurons can typically be observed within 2-4 weeks of differentiation.
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Protocol 4: Immunocytochemical Analysis of Neuronal
Markers

Fix the differentiated cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room

temperature.

Wash the cells three times with PBS.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Wash the cells three times with PBS.

Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for

1 hour at room temperature.

Incubate the cells with primary antibodies against neuronal markers (e.g., Tuj1 for immature

neurons, MAP2 for mature neurons) diluted in blocking solution overnight at 4°C.

Wash the cells three times with PBS.

Incubate the cells with corresponding fluorescently labeled secondary antibodies diluted in

blocking solution for 1 hour at room temperature in the dark.

Wash the cells three times with PBS.

Counterstain the nuclei with DAPI for 5 minutes.

Wash the cells twice with PBS.

Mount the coverslips and visualize the cells using a fluorescence microscope.

Experimental Workflow
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Caption: Workflow for ML347-induced neurogenesis from hPSCs.
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Troubleshooting
Problem Possible Cause Solution

Low efficiency of neural

induction
Suboptimal hPSC quality

Ensure hPSCs have a normal

karyotype and display typical

morphology.

Incorrect cell seeding density

Optimize seeding density. Too

low can lead to poor survival,

too high can lead to premature

differentiation into other

lineages.

Inactive small molecules

Use freshly prepared or

properly stored ML347 and

SB431542.

High levels of cell death during

induction

Cells are sensitive to single-

cell dissociation

Use a ROCK inhibitor (Y-

27632) during the initial plating

step. Handle cells gently.

Presence of non-neural cells Incomplete neural induction

Ensure consistent daily media

changes with fresh NIM. Verify

the concentration of small

molecules.

Poor neuronal maturation Suboptimal culture conditions

Use high-quality neuronal

differentiation media and

supplements. Consider co-

culture with astrocytes to

provide trophic support.

Conclusion
ML347 is a valuable tool for the directed differentiation of pluripotent stem cells into neural

lineages. By potently and selectively inhibiting the BMP signaling pathway, it facilitates efficient

neural induction. The protocols outlined in these application notes provide a robust framework

for generating neural stem cells and mature neurons for a variety of research and drug

development applications. For optimal results, it is recommended to carefully optimize cell
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culture conditions and validate the differentiation process at each stage using appropriate

markers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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